Potency Ablation in NAADP Receptor Agonism: Free Amine vs. Neutral Analogs
In sea urchin egg homogenate Ca2+ release assays, NAADP (the endogenous agonist) exhibits an EC50 of 25.8 ± 5.7 nM. The 5-(3-aminopropyl)-NAADP analog (derived via enzymatic base exchange from the target compound) shows EC50 >1,000,000 nM (>1 mM), representing a >33,333-fold loss in agonist potency [1]. In contrast, the neutral 5-(3-hydroxypropyl)-NAADP analog retains an EC50 of 4,433 ± 579 nM (171.8-fold loss), and 5-(3-azidopropyl)-NAADP has an EC50 of 30,749 ± 5,654 nM (1,191.8-fold loss) [1].
| Evidence Dimension | EC50 for Ca2+ release in sea urchin egg homogenate |
|---|---|
| Target Compound Data | >1,000,000 nM (5-(3-aminopropyl)-NAADP, compound 29) |
| Comparator Or Baseline | NAADP: 25.8 ± 5.7 nM; 5-(3-hydroxypropyl)-NAADP: 4,433 ± 579 nM; 5-(3-azidopropyl)-NAADP: 30,749 ± 5,654 nM |
| Quantified Difference | >33,333-fold vs. NAADP; >225-fold vs. hydroxypropyl analog; >32.5-fold vs. azidopropyl analog |
| Conditions | Sea urchin (Strongylocentrotus purpuratus) egg homogenates, fluorometric assay with fluo-3 indicator (ex 490 nm, em 535 nm), triplicate determination |
Why This Matters
This establishes 5-(3-aminopropyl)-NAADP as the most completely inactivated agonist in the series, making the target compound the required precursor for producing the definitive negative control in NAADP receptor studies.
- [1] Trabbic, C. J., Zhang, F., Walseth, T. F., & Slama, J. T. (2015). J. Med. Chem., 58(8), 3593–3610. Table 3: EC50 values for NAADP analogues 25-35. View Source
